6-Fluoro-7-methylchroman-4-one
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Overview
Description
6-Fluoro-7-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused with a dihydropyran ring. The presence of a fluorine atom at the 6th position and a methyl group at the 7th position distinguishes this compound from other chromanone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and methyl-substituted dihydropyran.
Cyclization: The cyclization of the intermediate compounds to form the chromanone ring structure is carried out under acidic or basic conditions, often using catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanones.
Scientific Research Applications
6-Fluoro-7-methylchroman-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a probe for studying enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylchroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
7-Methylchroman-4-one: Lacks the fluorine atom at the 6th position, resulting in different chemical and biological properties.
6-Fluoro-4-chromanone: Lacks the methyl group at the 7th position, affecting its reactivity and applications.
Thiochroman-4-one Derivatives: Similar structure but with sulfur replacing oxygen in the ring, exhibiting different biological activities.
Uniqueness
6-Fluoro-7-methylchroman-4-one is unique due to the combined presence of both fluorine and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
6-fluoro-7-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 |
InChI Key |
MJYWAFDSRXBACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)CCO2 |
Origin of Product |
United States |
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